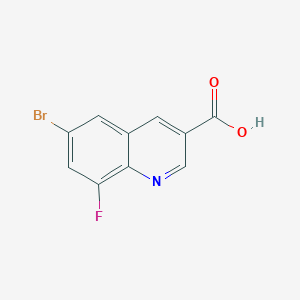

6-Bromo-8-fluoro-quinoline-3-carboxylic acid

Description

6-Bromo-8-fluoro-quinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by a bromo group at position 6, a fluoro group at position 8, and a carboxylic acid moiety at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structure combines electron-withdrawing substituents (Br, F) with a carboxylic acid group, influencing its electronic properties, solubility, and binding interactions .

Properties

Molecular Formula |

C10H5BrFNO2 |

|---|---|

Molecular Weight |

270.05 g/mol |

IUPAC Name |

6-bromo-8-fluoroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5BrFNO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15) |

InChI Key |

CYAJEIMNDIIODS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Br)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-quinoline-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Fluorination: The fluorine atom is introduced at the 8th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.

Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: Formation of derivatives with different halogens or functional groups.

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

6-Bromo-8-fluoro-quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and viral infections.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-quinoline-3-carboxylic acid is primarily based on its ability to interact with biological macromolecules. The bromine and fluorine atoms enhance the compound’s binding affinity to target proteins, while the carboxylic acid group facilitates interactions with active sites. The compound can inhibit enzyme activities by forming stable complexes with metal ions in the active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Variations at Key Positions

6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

- Structure : Differs by a hydroxyl group at position 3.

- Synthesis: Often derived from intermediates like ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (CAS 7h) via hydrolysis .

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

- Structure : Contains a chlorine at position 4 and an ethyl ester at position 3 instead of a carboxylic acid.

- Role : A precursor for carboxylic acid derivatives; the ester group allows for easier purification and subsequent functionalization .

- Yield : Reported in high yields (>80%) in one-step protocols using Hünig’s base .

6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile

Trifluoromethyl-Substituted Analogues

6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

- Structure : Substitutes the 8-fluoro group with a trifluoromethyl (CF₃) group.

- Applications: Used in fluorinated quinolines for receptor subtype selectivity studies (e.g., GABAA receptor modulators) .

8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Aryl-Substituted Derivatives

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

- Structure : Incorporates a 4-fluorophenyl group at position 2.

- Applications : Explored in kinase inhibition studies; the aryl group may enhance π-π stacking interactions with hydrophobic enzyme pockets .

6-Bromo-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

- Structure : Features a furan-linked trifluoromethylphenyl group at position 2.

Comparative Data Table

Biological Activity

6-Bromo-8-fluoro-quinoline-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 270.05 g/mol. The structural features include:

- A quinoline core formed by a fused benzene and pyridine ring.

- Bromine and fluorine substituents at the 6 and 8 positions, respectively.

- A carboxylic acid group at the 3 position, which enhances its solubility and reactivity.

This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit key enzymes involved in disease progression, particularly in microbial infections and cancer cell proliferation. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to these targets, potentially modulating various biochemical pathways.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound against various pathogens, including bacteria and fungi. For example, it has shown significant activity against Mycobacterium tuberculosis, with studies indicating that modifications at specific positions on the quinoline ring can enhance its inhibitory effects .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (μg/mL) | Activity Description |

|---|---|---|

| This compound | 51.3 | Moderate activity against replicating strains |

| 6-Chloro derivative | < 32 | Enhanced activity compared to parent compound |

| Iodo derivative | > 100 | Reduced activity |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Research indicates that it may interfere with cellular signaling pathways critical for cancer cell survival and proliferation. Specifically, it has been shown to induce apoptosis in certain cancer cell lines by modulating enzyme activities related to cell cycle regulation .

Case Study: Anticancer Activity

A study investigated the effects of this compound on breast cancer cells (MCF-7). The compound was found to:

- Induce cell cycle arrest at the G2/M phase.

- Increase the expression of pro-apoptotic proteins.

- Decrease the viability of cancer cells in a dose-dependent manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.